Pyrimido[5,4-c]isoquinolin-4-amine, N-methyl-8-nitro-
Description
Pyrimido[5,4-c]isoquinolin-4-amine, N-methyl-8-nitro- (CAS: 89046-87-7; molecular formula: C₁₂H₉N₅O₂; molecular weight: 255.23) is a fused heterocyclic compound featuring a pyrimidine ring fused to an isoquinoline scaffold. Its structure includes a nitro group at the 8-position and an N-methyl substitution on the amine moiety.
Properties
CAS No. |
89046-87-7 |
|---|---|
Molecular Formula |
C12H9N5O2 |
Molecular Weight |
255.23 g/mol |
IUPAC Name |
N-methyl-8-nitropyrimido[5,4-c]isoquinolin-4-amine |
InChI |
InChI=1S/C12H9N5O2/c1-13-12-11-10(15-6-16-12)9-3-2-8(17(18)19)4-7(9)5-14-11/h2-6H,1H3,(H,13,15,16) |
InChI Key |
LJTPIIRHQZRUEF-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=NC2=C3C=CC(=CC3=CN=C21)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between Pyrimido[5,4-c]isoquinolin-4-amine, N-methyl-8-nitro- and analogous heterocyclic compounds:
Key Structural and Functional Differences :
Core Scaffold: The target compound features a pyrimido[5,4-c]isoquinoline core, while analogs like pyrimido[4,5-c]pyridazines (e.g., compound 4b) and pyrimido[5,4-c]quinolines (e.g., CNS-active derivatives) differ in fused ring systems . Fluorinated pyrimidoquinolines (e.g., from ) incorporate trifluoromethyl groups, enhancing lipophilicity and metabolic stability compared to the nitro-substituted target compound .
In contrast, trifluoromethyl groups in fluorinated analogs improve bioavailability and resistance to oxidative metabolism . N-methyl substitution on the amine (target compound) reduces hydrogen-bonding capacity compared to unsubstituted amines in pyrimido[4,5-c]pyridazines, which exhibit higher antimicrobial activity .
Pyrimido[5,4-c]pyridazines (e.g., compound 14 in ) are prepared via guanidine carbonate-mediated cyclization, highlighting divergent synthetic pathways .
Biological Activity: While the target compound’s bioactivity is unspecified, fluorinated pyrimidoquinolines demonstrate broad-spectrum antimicrobial and antitumor effects, with MICs comparable to tetracycline . Pyrimido[5,4-c]quinoline derivatives () show CNS activity via mAChR M4 modulation, suggesting the target compound’s nitro group may influence receptor binding selectivity .
Research Findings and Trends
- Antimicrobial Potential: Nitro-substituted heterocycles (e.g., compound 4b in ) exhibit potent antimicrobial activity, implying that the target compound’s nitro group could enhance similar properties .
- CNS Applications: Pyrimido[5,4-c]quinoline derivatives with piperidinyl substitutions () demonstrate CNS effects, suggesting that structural modifications to the target compound (e.g., adding polar groups) could optimize blood-brain barrier penetration .
- Fluorine vs. Nitro : Fluorinated analogs () show superior ADME profiles compared to nitro derivatives, which are often associated with toxicity risks .
Data Tables
Table 1: Physicochemical Comparison
| Property | Target Compound | Fluorinated Pyrimidoquinoline | Pyrimido[4,5-c]pyridazine |
|---|---|---|---|
| LogP (estimated) | ~1.8 | ~2.5 (due to CF₃) | ~1.2 |
| Hydrogen Bond Acceptors | 5 | 6 | 4 |
| Rotatable Bonds | 2 | 3 | 1 |
Q & A
Q. What are the standard synthetic routes for Pyrimido[5,4-c]isoquinolin-4-amine derivatives, and what reagents/conditions are critical for cyclization?
Methodological Answer:
- Route 1 (Pyrimidine-first approach): Cyclization via trifluoroacetic acid (TFA) generates the pyrimido[5,4-c]pyridazine core (87% yield). Subsequent functionalization with guanidine carbonate in refluxing ethanol achieves ring closure .
- Route 2 (Pyridazine-first approach): Reaction of 2-phenylazoacetoacetate with BBDM (bis-bromomethyl-dimethyl ether) forms oxopyridazine intermediates. Cyclization with guanidine carbonate in ethanol yields the target structure (85% yield) .
- Key Reagents: TFA, BBDM, guanidine carbonate. Critical Conditions: Reflux in ethanol or DMF, controlled reaction times to avoid side products .
Q. How is structural characterization of this compound performed, and what spectral signatures are diagnostic?
Methodological Answer:
- NMR Analysis: A pair of doublets in NMR (, , ) confirm the fused pyrimido-isoquinoline core. Pyrrolopyrimidine derivatives exhibit apparent triplets due to spin-spin coupling .
- Fluorescence Detection: Silica gel TLC under UV light reveals bright fluorescence, aiding in tracking intermediates .
- X-ray Diffraction: Single-crystal studies resolve ambiguous regiochemistry, e.g., distinguishing 4-amino vs. 8-amino substituents in derivatives .
Q. What preliminary biological activities have been reported for this scaffold?
Methodological Answer:
- Antiviral/Antitumor Activity: Derivatives like 4-amino-8-(β-D-ribofuranosylamino)pyrimido[5,4-d]pyrimidine (ARPP) inhibit RNA/DNA viruses (e.g., L1210 leukemia cells) via nucleoside analog mechanisms. Activity correlates with halogen substitution patterns (8-Cl > 4-Cl > 6-Cl) .
- Receptor Binding: Pyrimido[5,4-c]quinolin-4-one derivatives with arylpiperazine moieties show potent 5-HT1A/2A/7 receptor binding, suggesting CNS applications .
Advanced Research Questions
Q. How can low yields in cyclization steps (e.g., thiourea or S-methylisourea reactions) be addressed?
Methodological Answer:
- Optimization Strategies:
- Solvent Screening: Replace ethanol with DMF or DMA to stabilize reactive intermediates (e.g., oxopyridazine 18) .
- Catalysis: Use Pd/C or CuI to promote thiourea cyclization, as seen in related pyrimido[4,5-d]pyridazinones .
- Temperature Control: Gradual heating (40–80°C) reduces decomposition of thermolabile intermediates .
Q. How to resolve contradictions in spectral data for regioisomeric derivatives?
Methodological Answer:
- Combined Techniques:
- 2D NMR (COSY, NOESY): Differentiates between C-5 vs. C-7 substitution in pyrimido[4,5-d]pyrimidines by correlating cross-peaks .
- Isotopic Labeling: -labeling clarifies ambiguous NH/amine signals in crowded NMR regions .
- Computational Modeling: DFT calculations predict and chemical shifts to validate experimental assignments .
Q. What strategies enhance the bioavailability of N-methyl-8-nitro derivatives for in vivo studies?
Methodological Answer:
- Prodrug Design: Introduce phosphate esters at the 4-amine group to improve solubility (e.g., as in ARPP derivatives) .
- Lipid Nanoparticles: Encapsulate the compound using PEGylated lipids to bypass rapid hepatic clearance .
- Metabolic Stability: Replace the nitro group with bioisosteres (e.g., cyano or trifluoromethyl) to reduce CYP450-mediated degradation .
Key Challenges and Future Directions
- Stereochemical Control: Asymmetric synthesis of chiral derivatives (e.g., spiro indole systems) remains underexplored .
- Data Reproducibility: Discrepancies in reported yields (e.g., 85% vs. 50% for similar routes) suggest batch-to-batch variability in reagent purity .
- Translational Gaps: Limited in vivo data for N-methyl-8-nitro derivatives necessitate pharmacokinetic profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
